molecular formula C11H6N2O2S B14412419 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 82520-03-4

2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14412419
CAS No.: 82520-03-4
M. Wt: 230.24 g/mol
InChI Key: FKHPYDQHQWOSTL-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves the reaction of naphthoquinone derivatives with thiourea under acidic conditions. One common method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the naphthoquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted imidazole and naphthoquinone derivatives .

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound’s redox activity also allows it to modulate oxidative stress pathways by acting as an electron donor or acceptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

82520-03-4

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C11H6N2O2S/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)12-11(16)13-8/h1-4H,(H2,12,13,16)

InChI Key

FKHPYDQHQWOSTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NC(=S)N3

Origin of Product

United States

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